2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid
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Overview
Description
2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a chlorobenzyl group, and a dioxolane ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group in 2-amino-6-chlorobenzyl using a bis-N-tert-butoxycarbonylation reaction . This protected intermediate is then coupled with a dioxolane derivative under Mitsunobu reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorobenzyl group can produce benzyl derivatives .
Scientific Research Applications
2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Shares the amino and chlorobenzyl groups but lacks the dioxolane ring.
2-Amino-6-chlorobenzoic acid: Similar structure but without the dioxolane ring and acetic acid moiety.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a dioxolane ring structure, which is significant for its chemical reactivity and biological interactions. Synthesis typically involves the reaction of 6-chloro-2-amino-benzyl derivatives with dioxolane precursors under controlled conditions. The specific synthetic routes can vary, but they often utilize acid catalysts to promote the formation of the dioxolane ring.
Antimicrobial Properties
Research has indicated that derivatives of dioxolane compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Dioxolane Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 625 µg/mL |
Compound B | Escherichia coli | 1250 µg/mL |
Compound C | Pseudomonas aeruginosa | 500 µg/mL |
Note: Values are illustrative based on related studies.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic potency of this compound against various human cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor cell growth.
Case Study: Cytotoxicity Testing
A study tested several derivatives against human cancer cell lines, revealing that certain modifications to the dioxolane structure enhanced cytotoxic effects significantly compared to others. For example, a derivative with a methyl group at a specific position showed higher potency than its counterparts.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Membrane Disruption : Some dioxolanes have been shown to disrupt microbial membranes, leading to cell death.
- Targeting Signaling Pathways : Certain derivatives may interfere with signaling pathways involved in cell growth and apoptosis in cancer cells.
Comparative Studies
Comparative studies highlight the unique properties of this compound relative to other dioxolanes. For instance, while many dioxolanes serve primarily as protecting groups in organic synthesis, those with amino substitutions like this compound exhibit enhanced biological activities.
Table 2: Comparison of Biological Activities
Compound | Structure Type | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
Compound D | Dioxolane | Moderate | Low |
Compound E | Amino-Dioxolane | High | Moderate |
This compound | Amino-Dioxolane | High | High |
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-2-1-3-10(14)8(9)6-12(7-11(15)16)17-4-5-18-12/h1-3H,4-7,14H2,(H,15,16) |
InChI Key |
XRNYRUFXYGCAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=CC=C2Cl)N)CC(=O)O |
Origin of Product |
United States |
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